molecular formula C15H12ClN3O2 B3274490 Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 60868-62-4

Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3274490
CAS No.: 60868-62-4
M. Wt: 301.73 g/mol
InChI Key: ADPZOZHCNCONHX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions, respectively .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives include Sonogashira-type coupling, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives were characterized by IR, 1 H NMR, 13 C NMR data, and MS .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The promising results of the synthesis and biological activities of pyrazolo[1,5-a]pyrimidine derivatives allow for further use and diversification of the chemically and biologically interesting pyrazolo [1,5- a ]pyrimidine scaffold . In addition, computational studies were conducted to provide explanations for the origin of regioselectivity .

Properties

IUPAC Name

ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)11-9-17-13-7-8-18-19(13)14(11)10-5-3-4-6-12(10)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPZOZHCNCONHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
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Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
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Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

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